(Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
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Overview
Description
(Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate): is an organometallic compound known for its unique chemical structure and properties. It is a colorless to yellow liquid that is soluble in organic solvents such as chloroform, methanol, and dichloromethane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) involves the reaction of methylstannylidyne with thioethylene and 2-ethylhexanoic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the organometallic tin center and the thioethylene ligands .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) is used as a precursor for the synthesis of other organometallic compounds. It serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions .
Biology: Its unique structure allows it to interact with biological molecules in specific ways .
Medicine: In medicine, (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) is being explored for its potential use in drug delivery systems and as a therapeutic agent. Its ability to form stable complexes with other molecules makes it a candidate for targeted drug delivery .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the manufacturing of coatings, adhesives, and sealants due to its unique chemical properties .
Mechanism of Action
The mechanism by which (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The tin center in the compound can coordinate with various ligands, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes .
Comparison with Similar Compounds
- (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
- (Ethylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
- (Propylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate)
Comparison: While these compounds share a similar core structure, the variation in the alkyl group (methyl, ethyl, propyl) can lead to differences in their chemical properties and reactivity. (Methylstannylidyne)tris(thioethylene) tris(2-ethylhexanoate) is unique due to its specific alkyl group, which influences its solubility, stability, and reactivity in various chemical reactions .
Properties
CAS No. |
67874-54-8 |
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Molecular Formula |
C31H60O6S3Sn |
Molecular Weight |
743.7 g/mol |
IUPAC Name |
2-[bis[2-(2-ethylhexanoyloxy)ethylsulfanyl]-methylstannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/3C10H20O2S.CH3.Sn/c3*1-3-5-6-9(4-2)10(11)12-7-8-13;;/h3*9,13H,3-8H2,1-2H3;1H3;/q;;;;+3/p-3 |
InChI Key |
YRULUXDRMGWMDA-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)C(=O)OCCS[Sn](C)(SCCOC(=O)C(CC)CCCC)SCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
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